2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
Overview
Description
2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C17H30N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.24196159 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis and Biological Evaluation
A study by Rajkumar et al. (2014) discusses the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing a methodology potentially applicable to structurally related compounds. These compounds exhibited significant antibacterial and antifungal activities, suggesting the potential for medical applications in treating infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Catalytic Efficiency in Transesterification/Acylation Reactions
Grasa et al. (2003) highlighted the efficiency of imidazol-2-ylidenes as catalysts in transesterification, involving esters and alcohols. This study suggests that compounds with an imidazole ring could be effective in facilitating chemical transformations, which may have implications for industrial applications in the production of esters and ethers (Grasa, Gueveli, Singh, & Nolan, 2003).
Application in Ionic Liquids for Ethanol Extraction
Arce et al. (2006) explored the use of imidazolium-based ionic liquids for the extraction of ethanol, indicating that compounds containing imidazole units might find utility in separation technologies, particularly in biofuel production (Arce, Rodríguez, & Soto, 2006).
Protective Effects Against Oxidative Stress
Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their protective effects against ethanol-induced oxidative stress. While not directly related, this study indicates the interest in exploring various heterocyclic compounds for their biological effects, which could extend to compounds with similar structures (Aktay, Tozkoparan, & Ertan, 2005).
Properties
IUPAC Name |
2-[4-[(1-ethylimidazol-2-yl)methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-4-20-9-7-18-17(20)14-19-10-11-21(8-5-15(2)3)16(13-19)6-12-22/h5,7,9,16,22H,4,6,8,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLAIGJGNKHDPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCN(C(C2)CCO)CC=C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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